Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with butylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methyl-1H-pyrazol-5-amine
- 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a methyl group on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .
Biological Activity
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The pyrazole moiety has been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound can be represented as follows:
Where x, y, and z denote the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of these atoms contributes to its biological properties.
Research indicates that compounds containing the pyrazole ring exhibit various mechanisms of action:
- Inhibition of Kinases : Pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit BRAF and Aurora kinases, critical in cell signaling pathways that regulate cell growth and division .
- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, one study reported that a related compound exhibited good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8% .
Efficacy in Cancer Treatment
Numerous studies have evaluated the efficacy of this compound and related compounds against various cancer cell lines:
These results indicate that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for development as an anticancer agent.
Case Study 1: Anticancer Activity
A study conducted by Koca et al. synthesized several pyrazole derivatives, including this compound, which were tested against HepG2 and Jurkat cancer cell lines. The derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than established chemotherapeutics like cisplatin .
Case Study 2: Anti-Trypanosomal Activity
Another investigation focused on the anti-Trypanosomal activity of pyrazole derivatives. Compounds similar to this compound were screened for their ability to inhibit Trypanosoma brucei, showing promising activity with pEC50 values exceeding 6, indicating strong potential for further development as antiparasitic agents .
Safety and Toxicity
While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicated that compounds with similar structures could be harmful if ingested or upon dermal contact . Thus, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
PXWQCJHABCSPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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